

# Application Notes and Protocols for Anticancer Agent TLN-254 (SHR2554)

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## Compound of Interest

Compound Name: Anticancer agent 254

Cat. No.: B593516

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## Introduction

TLN-254, also known as SHR2554, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).

Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including T-cell lymphomas. TLN-254 has demonstrated anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of relapsed or refractory T-cell lymphomas. This document provides a summary of its preclinical data and detailed protocols for key experimental assays.

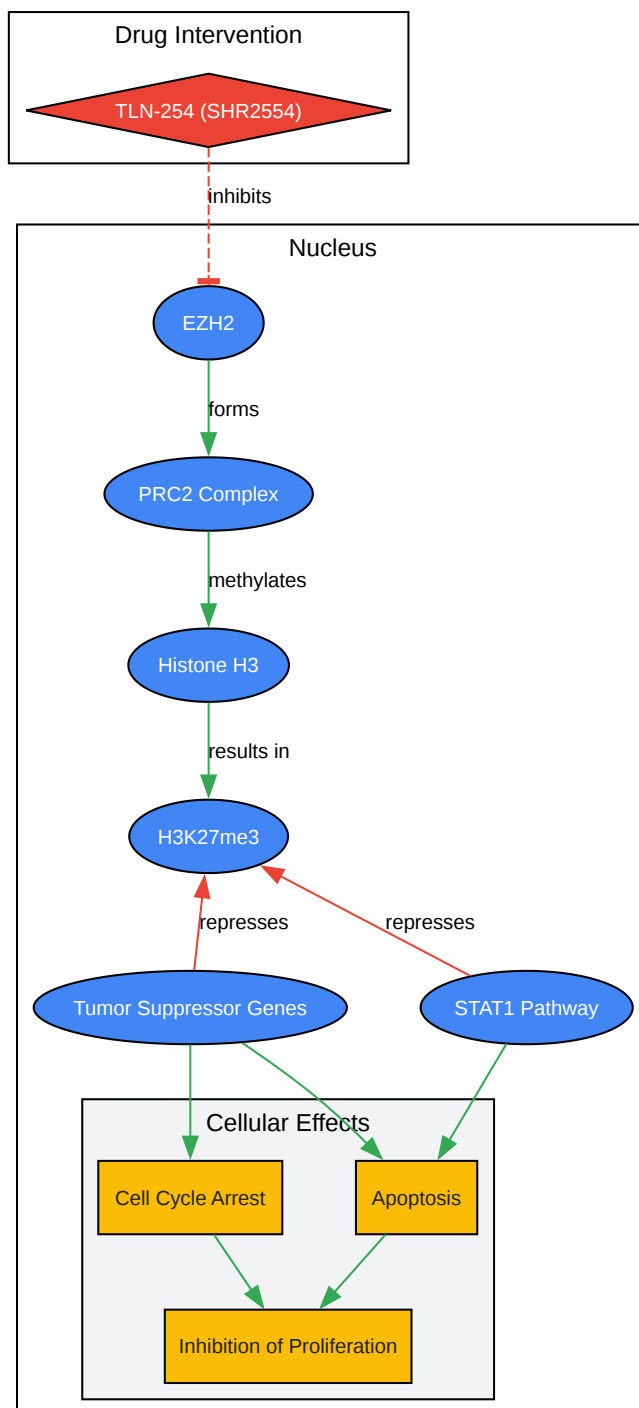
## Mechanism of Action

TLN-254 selectively targets and inhibits the enzymatic activity of both wild-type and mutant forms of EZH2. This inhibition leads to a decrease in the trimethylation of H3K27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. The reduction in H3K27me3 levels results in the reactivation of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and suppression of lymphoma cell proliferation.

## Signaling Pathway

The following diagram illustrates the mechanism of action of TLN-254 in the context of the EZH2 signaling pathway in T-cell lymphoma.

TLN-254 (SHR2554) Mechanism of Action in T-Cell Lymphoma



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Caption: TLN-254 inhibits EZH2, leading to reduced H3K27me3 and reactivation of tumor suppressor genes.

## Data Presentation

### In Vitro Efficacy

Table 1: Single-Agent Activity of TLN-254 (SHR2554) in T-Cell Lymphoma Cell Lines

Cell Line	EZH2 Status	Assay Duration	IC50 (μM)	Reference
H9	Not Specified	144 hours	0.365 - 3.001	[1]

Note: The IC50 range for the H9 cell line reflects the dose-dependent inhibition observed over the treatment period.

### In Vivo Efficacy

Table 2: In Vivo Anti-Tumor Activity of TLN-254 (SHR2554) in T-Cell Lymphoma Xenograft Models

Model Type	Cell Line/Tumor	Treatment	Outcome	Reference
Cell-Derived Xenograft (CDX)	T-cell lymphoma cell lines	SHR2554	Synergistic anti-tumor effect when combined with Chidamide.	[1]
Patient-Derived Xenograft (PDX)	T-cell lymphoma	SHR2554	Synergistic anti-tumor effect when combined with Chidamide.	[1]

Note: Specific quantitative data on tumor growth inhibition for single-agent TLN-254 was not detailed in the referenced preclinical studies. The studies focused on the synergistic effects with other agents.

## Experimental Protocols

### In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of TLN-254 in T-cell lymphoma cell lines.

Materials:

- T-cell lymphoma cell lines (e.g., H9)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- TLN-254 (SHR2554)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Culture T-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare a stock solution of TLN-254 in DMSO.
- Seed cells into 96-well plates at a density of  $1 \times 10^4$  cells/well in 100 µL of culture medium.

- Prepare serial dilutions of TLN-254 in culture medium.
- Add the diluted TLN-254 or DMSO (vehicle control) to the respective wells.
- Incubate the plates for 144 hours at 37°C and 5% CO<sub>2</sub>.[\[1\]](#)
- After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC<sub>50</sub> values using appropriate software (e.g., GraphPad Prism).

## Apoptosis Assay

Objective: To evaluate the induction of apoptosis in T-cell lymphoma cells following treatment with TLN-254.

Materials:

- T-cell lymphoma cell lines
- Culture medium and supplements
- TLN-254 (SHR2554)
- DMSO
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- Seed T-cell lymphoma cells in 6-well plates at an appropriate density.
- Treat the cells with TLN-254 at various concentrations or with DMSO (vehicle control) for 48 hours.[1]
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a 5 mL culture tube.
- Add 5  $\mu$ L of FITC Annexin V and 5  $\mu$ L of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

## In Vivo Xenograft Study

Objective: To assess the anti-tumor efficacy of TLN-254 in a T-cell lymphoma xenograft model.

#### Materials:

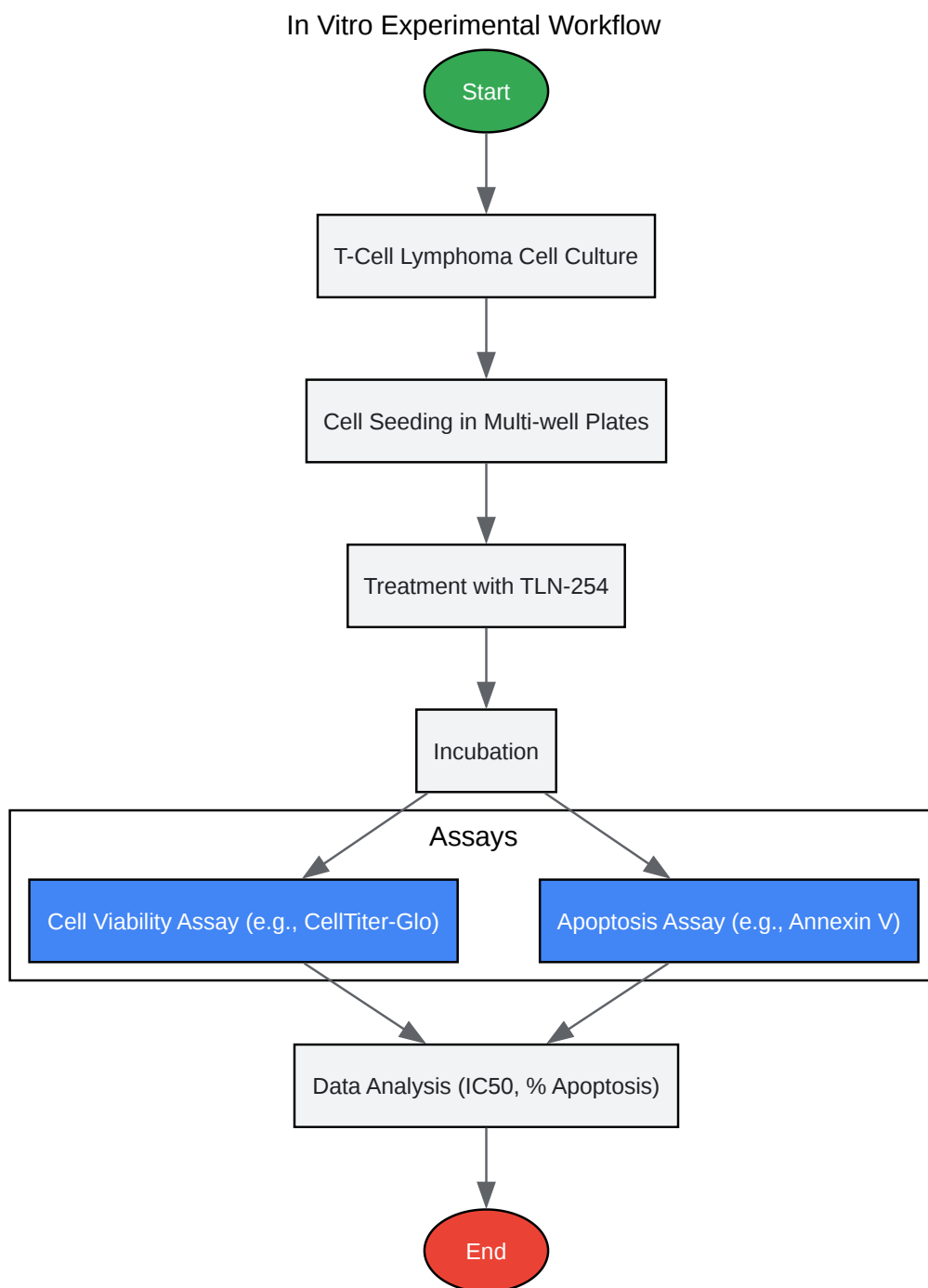
- Immunodeficient mice (e.g., NOD-SCID)
- T-cell lymphoma cells or patient-derived tumor tissue
- Matrigel
- TLN-254 (SHR2554)
- Vehicle solution

- Calipers

#### Protocol:

- For a cell-derived xenograft (CDX) model, subcutaneously inject a suspension of T-cell lymphoma cells mixed with Matrigel into the flanks of the mice.
- For a patient-derived xenograft (PDX) model, implant small fragments of patient tumor tissue subcutaneously into the flanks of the mice.[\[1\]](#)
- Monitor the mice for tumor growth.
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer TLN-254 orally at the desired dose and schedule. The control group receives the vehicle.
- Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

## Experimental Workflows

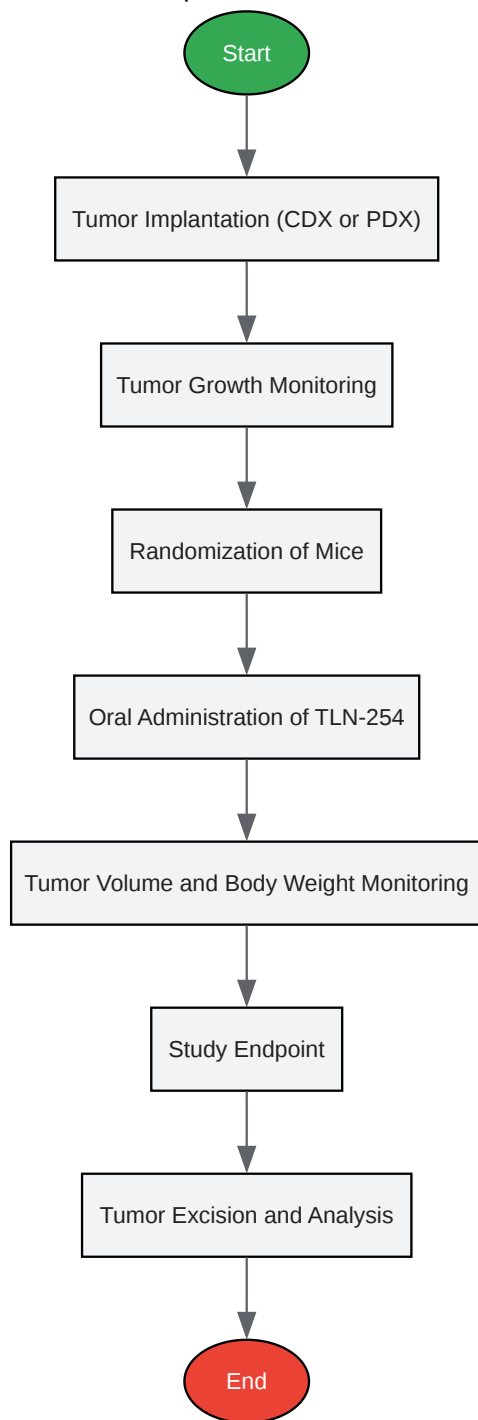


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Caption: Workflow for in vitro evaluation of TLN-254.



## In Vivo Experimental Workflow



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Caption: Workflow for in vivo efficacy studies of TLN-254.

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## References

- 1. TLN-254 for Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
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